2-(1H-Pyrrol-1-Yl)Phénol

Vue d'ensemble

Description

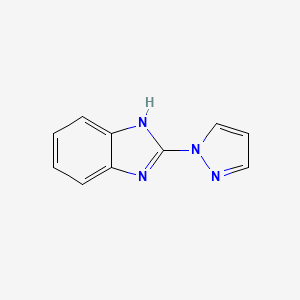

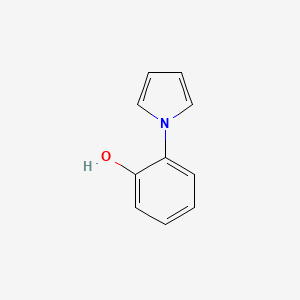

2-(1H-Pyrrol-1-yl)phenol is a compound that features a phenol group attached to a pyrrole ring. The phenol group is characterized by a hydroxyl group (-OH) bonded to a benzene ring, which is a common motif in organic chemistry with various biological and chemical applications. The pyrrole ring is a five-membered heterocycle containing one nitrogen atom, known for its aromaticity and reactivity. This combination of phenol and pyrrole structures can lead to interesting chemical properties and potential applications in materials science, pharmaceuticals, and organic synthesis.

Synthesis Analysis

The synthesis of phenol-based pyrrole compounds can be achieved through various methods. For instance, the synthesis of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol (4-DTPP) involves the reaction of 1,4-di(2-thienyl)-1,4-butanedione and 4-aminophenol, followed by electrochemical polymerization or oxidative polycondensation reactions . Similarly, other related compounds, such as those with tetrahydroimidazo[1,5-a]pyridin-3-yl groups, are synthesized by modifying the substituents in the para position relative to the hydroxyl group, which can significantly alter their photophysical properties .

Molecular Structure Analysis

The molecular structure of phenol-pyrrole compounds is confirmed using various spectroscopic techniques such as FT-IR, UV-Vis, and NMR . These methods provide detailed information about the functional groups, bond lengths, dihedral angles, and overall molecular conformation. For example, the crystal structure of a related compound, 3-(3-hydroxyphenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one, was determined to be planar and was analyzed using Hirshfeld surface analysis to understand the intermolecular interactions within the crystal lattice .

Chemical Reactions Analysis

Phenol-pyrrole compounds can undergo various chemical reactions, including polymerization and ring-opening reactions. The polymerization of 4-DTPP, for example, is achieved through oxidative polycondensation in an aqueous alkaline medium using NaOCl as an oxidant . Ring-opening reactions have also been observed in related compounds, such as 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides, which can lead to the formation of dibenzoxanthenes, diarylmethanes, and calixarenes under acidic conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenol-pyrrole compounds are characterized by various analytical techniques. The electrical conductivities of synthesized monomers and polymers can be measured using the four-point probe technique . Photophysical properties, such as fluorescence, Stokes shift, and quantum yields, are investigated in solution and in polymeric matrices . Theoretical and experimental investigations, including density functional theory (DFT) calculations and spectroscopic studies, provide insights into the electronic structure, NLO properties, and thermodynamic parameters of these compounds .

Applications De Recherche Scientifique

Synthèse organique

2-(1H-Pyrrol-1-Yl)Phénol: est un composant polyvalent en synthèse organique. En raison de ses groupes phénol et pyrrole réactifs, il peut subir diverses réactions chimiques pour former des molécules complexes. Par exemple, il peut participer à des réactions de cyclisation oxydative pour former des pyrrolo[1,2-a]quinoxalines , qui sont des composés ayant des applications potentielles en pharmacologie et en science des matériaux.

Chimie médicinale

En chimie médicinale, les dérivés du This compound ont été étudiés pour leur bioactivité. Les composés contenant du pyrrole sont connus pour leurs propriétés antibactériennes et ont été étudiés comme agents anticancéreux potentiels . Le groupe phénol peut également être modifié pour améliorer l'activité biologique du composé.

Catalyse

Les composés pyrroliques, y compris le This compound, peuvent agir comme catalyseurs dans les procédés de polymérisation . Leur structure unique leur permet de faciliter les réactions en stabilisant les états de transition ou les intermédiaires, conduisant à une polymérisation plus efficace et contrôlée.

Inhibition de la corrosion

Le groupement pyrrole dans le This compound peut servir d'inhibiteur de corrosion. Il peut former une couche protectrice sur les métaux, empêchant l'oxydation et la dégradation . Cette application est particulièrement précieuse dans les milieux industriels où la préservation des métaux est essentielle.

Chimie de la luminescence

This compound: peut être utilisé en chimie de la luminescence en raison de son potentiel à former des complexes avec des métaux qui présentent une fluorescence . Ces complexes peuvent être appliqués dans les capteurs, l'imagerie et les technologies d'éclairage.

Analyse spectrochimique

La structure du composé lui permet d'interagir avec la lumière de manière unique, le rendant utile en analyse spectrochimique . Il peut être utilisé comme étalon ou réactif pour identifier ou quantifier d'autres substances en fonction de leurs spectres d'absorption ou d'émission.

Science des matériaux

En science des matériaux, le This compound peut contribuer au développement de nouveaux matériaux aux propriétés améliorées. Son incorporation dans les polymères peut conduire à des matériaux présentant une meilleure stabilité thermique, une conductivité électrique ou une résistance mécanique améliorées .

Safety and Hazards

The safety information for “2-(1H-Pyrrol-1-Yl)Phenol” indicates that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

Related compounds such as pyrrolopyrazine derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Mode of Action

Similar compounds, such as pyrrolopyrazine derivatives, have been reported to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been reported to affect various biochemical pathways, leading to a range of biological activities .

Result of Action

Related compounds have been reported to exhibit a range of biological activities, suggesting that 2-(1h-pyrrol-1-yl)phenol may also have diverse effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

2-pyrrol-1-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c12-10-6-2-1-5-9(10)11-7-3-4-8-11/h1-8,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZABOAAWARHJSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351874 | |

| Record name | 2-(1H-Pyrrol-1-Yl)Phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32277-91-1 | |

| Record name | 2-(1H-Pyrrol-1-yl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32277-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1H-Pyrrol-1-Yl)Phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 2-(1H-pyrrol-1-yl)phenol in the synthesis of pyrrolo[2,1-c][1,4]benzoxazine derivatives?

A1: 2-(1H-Pyrrol-1-yl)phenol serves as a key starting material in the palladium-catalyzed aerobic oxidative cyclization reaction with isocyanides. [] The reaction proceeds through an O-H/C-H insertion cascade, where the phenolic hydroxyl group and the ortho C-H bond of the pyrrole ring are activated by the palladium catalyst. This activation allows for the insertion of an isocyanide molecule, ultimately leading to the formation of the pyrrolo[2,1-c][1,4]benzoxazine structure.

Q2: What are the advantages of this synthetic approach over existing methods for synthesizing pyrrolo[2,1-c][1,4]benzoxazine derivatives?

A2: The research highlights several advantages of this palladium-catalyzed approach: []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1298852.png)

![6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1298854.png)